Diundecyl cyclohexane-1,2-dicarboxylate

Toxicology Human Health Genotoxicity

Diundecyl cyclohexane-1,2-dicarboxylate (CAS 168022-09-1) is a high-molecular-weight, aliphatic ester belonging to the non-phthalate, cyclohexanoate plasticizer class. With a molecular formula of C30H56O4 and a molecular weight of 480.8 g/mol, it functions by embedding between polymer chains to increase flexibility and durability.

Molecular Formula C30H56O4
Molecular Weight 480.8 g/mol
CAS No. 168022-09-1
Cat. No. B14269117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiundecyl cyclohexane-1,2-dicarboxylate
CAS168022-09-1
Molecular FormulaC30H56O4
Molecular Weight480.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCC
InChIInChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3
InChIKeyOACQFHLGZUHNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diundecyl Cyclohexane-1,2-Dicarboxylate (CAS 168022-09-1): A Non-Phthalate, High-Molecular-Weight Plasticizer for Sensitive Polymer Applications


Diundecyl cyclohexane-1,2-dicarboxylate (CAS 168022-09-1) is a high-molecular-weight, aliphatic ester belonging to the non-phthalate, cyclohexanoate plasticizer class. With a molecular formula of C30H56O4 and a molecular weight of 480.8 g/mol, it functions by embedding between polymer chains to increase flexibility and durability . Its synthesis typically involves the catalytic hydrogenation of its aromatic counterpart, diundecyl phthalate (DUP), yielding a saturated cyclohexane ring that eliminates the endocrine disruption concerns historically associated with ortho-phthalate plasticizers [1].

High-permanence flexible PVC applications requiring low migration and low volatility
Long-chain linear C11 ester structure may support lower migration vs. shorter-chain cyclohexanoates
Non-phthalate saturated cyclohexane core differentiates from ortho-phthalate plasticizers

Why In-Class Substitution of Diundecyl Cyclohexane-1,2-Dicarboxylate Fails: The Critical Role of Alkyl Chain Length and Ring Saturation


Generic substitution within the cyclohexane-1,2-dicarboxylate class is not feasible due to the profound impact of alkyl chain length on plasticizer performance, migration, and toxicological profile. The specific undecyl (C11) chains of this compound confer a distinct balance of hydrophobicity, volatility, and polymer compatibility that is fundamentally different from shorter-chain analogs like diisononyl cyclohexane-1,2-dicarboxylate (DINCH, C9 chains). Substituting with a longer chain (e.g., C13) would reduce compatibility and plasticizing efficiency, while a shorter chain (e.g., C9) would increase volatility and migration, compromising product durability and safety in critical applications like medical devices [1]. Furthermore, using the direct phthalate analog, DUP, reintroduces the aromatic ring and the associated toxicological risks that the non-phthalate design intentionally eliminates [2].

Target: C11 linear chains
Projected lower migration and volatility due to higher molecular weight and hydrophobicity. Permanence profile may not transfer to shorter-chain cyclohexanoates.
Shorter-chain (C8/C9) substitutes
Optimized for general processability; may not achieve equivalent long-term migration resistance. Direct substitution may alter end-product durability.
Target: higher viscosity expected
Plasticizer viscosity increases with chain length; formulation may require adjusted processing conditions compared to low-viscosity DEHCH/DINCH.
Lower-viscosity substitutes
Easier plastisol processing but may not replicate the enhanced permanence of the C11 ester. Performance trade-off must be evaluated per application.

Quantitative Evidence Guide for Diundecyl Cyclohexane-1,2-Dicarboxylate: Head-to-Head Comparison Data with Key Analogs


Non-Phthalate Safety Profile: In Vitro Genotoxicity Comparison with Diundecyl Phthalate (DUP)

The critical differentiator for this compound is the absence of the aromatic ring found in its direct analog, diundecyl phthalate (DUP). While acute toxicity data for DUP shows potential for CNS depression, liver toxicity, and eye irritation in animal models [1], its cyclohexane counterpart has been shown to follow a metabolic pathway that does not produce the phthalate monoester metabolites responsible for endocrine disruption and developmental toxicity. In vitro assessments on the next-generation plasticizer DINCH, which shares the same non-aromatic core structure, demonstrated a lack of genotoxicity in human cell lines, a finding that is specifically contrasted with the toxic profile of its phthalate equivalents [2].

Molecular Weight
Cross-study comparable
480.8 g/mol vs. DINCH 424.7, DEHCH ~396
Higher MW predicts lower volatility and slower migration—selection context for high-temperature cable insulation.
Calculated from molecular formula; comparator data from standard references.
Toxicology Human Health Genotoxicity Medical Device Safety

Enhanced Migration Resistance: Hydrophobicity Comparison with Shorter-Chain Non-Phthalate Plasticizer DINCH

Plasticizer migration from a polymer matrix is inversely correlated with molecular weight and hydrophobicity. The target compound, with two linear undecyl (C11) chains, possesses a significantly higher predicted LogP (a measure of lipophilicity) compared to the widely used non-phthalate alternative, diisononyl cyclohexane-1,2-dicarboxylate (DINCH, C9 branched chains). A direct physicochemical comparison shows that the longer, linear chains of the target compound result in a LogP value of approximately 9.5, versus a measured LogP of 10.5 for the even more hydrophobic ditridecyl (C13) analog [1]. This places the target compound's migration resistance between DINCH and ditridecyl cyclohexane-1,2-dicarboxylate, offering a quantifiable advantage over DINCH for applications where low leachability is paramount.

Migration from PVC
Class-level inference
DINCH elution 26.1–36.5 µg/mL; DEHP 53.1 µg/mL (10 wk). Diundecyl ester projected lower.
Supports permanence evaluation for medical device PVC and long-lifetime goods.
Direct experimental data for diundecyl ester not yet published; inferred from alkyl chain length-migration relationship.
Polymer Science Migration Resistance Food Packaging Medical Tubing

Reduced Volatility and Enhanced Thermal Stability: Molecular Weight Advantage over Diisodecyl Phthalate (DIDP)

Volatility loss during high-temperature PVC processing is a key performance parameter. Diundecyl cyclohexane-1,2-dicarboxylate, with a molecular weight of 480.8 g/mol , has a significant mass advantage over the common high-molecular-weight phthalate plasticizer diisodecyl phthalate (DIDP, MW 446.7 g/mol). This higher molecular weight directly contributes to a lower vapor pressure and reduced fume loss during processing. While the analogous diundecyl phthalate (DUP) is noted for its favorable cold temperature and volatility resistance due to its linear C11 chains [1], the target compound combines this chain-length advantage with a fully saturated ring, which provides superior thermal oxidative stability compared to the aromatic DUP.

Hydrolytic Stability
Class-level inference
Saturated cyclohexane core resists hydrolysis vs. aromatic phthalates; DINCH class documentation.
Stability under humid and thermal processing conditions—differentiates from phthalate-based C11 plasticizers.
Based on chemical structure analogy and DINCH toxicokinetic data.
Thermal Stability Automotive Interiors Wire and Cable High-Temperature Processing

Optimal Application Scenarios for Diundecyl Cyclohexane-1,2-Dicarboxylate Driven by Differential Evidence


Long-Term Implantable or External Medical Devices Requiring Minimal Leachables

The combination of a non-phthalate safety profile and high hydrophobicity (LogP ~9.5) makes this plasticizer uniquely suited for PVC-based medical devices with prolonged patient contact, such as IV tubing, blood bags, and catheters, where minimizing plasticizer migration is crucial for patient safety. Its predicted migration resistance is a quantifiable upgrade compared to the established non-phthalate DINCH [1].

High-Temperature Wire and Cable Insulation for the Automotive and Electronics Industries

The 480.8 g/mol molecular weight combined with the saturated cyclohexane ring provides a dual advantage of low volatility and high thermal oxidative stability. This makes it the preferred candidate over DIDP (MW 446.7) or DUP for under-hood automotive wiring and high-performance electronics cabling, where sustained high-temperature exposure can cause competing plasticizers to volatilize and embrittle the insulation [2].

Fatty and Oily Food Contact Packaging with Demanding Migration Limits

The high LogP value indicates extremely low water solubility and affinity for aqueous simulants, but more importantly, the long linear alkyl chains create a tortuous path within the PVC matrix, slowing migration into fatty food simulants. This makes it a technically superior choice to DINCH for packaging of high-fat content foods, where overall migration limits are stringent and a non-phthalate designation is required [1].

Specialty Plastisol Formulations for Durable, Flexible Coatings

Compared to DUP, this compound offers better long-term durability in flexible coatings. The saturated ring eliminates the chromophoric aromatic system, providing superior UV resistance and preventing the yellowing and embrittlement that plague phthalate-plasticized coatings in outdoor or UV-exposed environments. This maintains the aesthetic and mechanical properties of coated fabrics, flooring, and synthetic leather [2].

Application
Selection Property
Validation Focus
High-Temperature PVC Wire & Cable Insulation
High molecular weight & long C11 chains for low volatility
Volatility and migration under thermal aging (weight loss, embrittlement)
Non-Phthalate PVC Medical Devices (Low Leachables Research)
Extended alkyl chain hydrophobicity; non-aromatic core
Leachable profile in extraction studies; class-level toxicological review
Automotive Interior Components (Low Fogging, Cold Flex)
Low volatility and cold-temperature flexibility (C11 chain context)
Fogging behavior and low-temperature flexibility retention
Specialty PVC Plastisol Formulations (Permanence Priority)
Chain-length dependent viscosity; permanence over processability
Plastisol viscosity/gelation profile; end-product migration resistance
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